molecular formula C10H14N2Si B3173628 2-((Trimethylsilyl)ethynyl)pyridin-3-amine CAS No. 947330-64-5

2-((Trimethylsilyl)ethynyl)pyridin-3-amine

Cat. No.: B3173628
CAS No.: 947330-64-5
M. Wt: 190.32 g/mol
InChI Key: OUVCGGQBMJGLDX-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Trimethylsilyl)ethynyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis .

Biological Activity

2-((Trimethylsilyl)ethynyl)pyridin-3-amine, a compound featuring a pyridine ring substituted with a trimethylsilyl ethynyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H13N, with a molecular weight of 175.23 g/mol. The compound can be synthesized through various methods, including Sonogashira coupling reactions, which involve the reaction of a pyridine derivative with a trimethylsilyl acetylene under palladium catalysis.

Synthetic Route Example

One common synthetic route involves the following steps:

  • Preparation of Pyridine Derivative : Start with 2-bromo-3-pyridine.
  • Sonogashira Reaction : React the pyridine derivative with trimethylsilylacetylene using Pd(PPh₃)₂Cl₂ as a catalyst.
  • Deprotection : Remove the trimethylsilyl group post-reaction to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties. For instance, in vitro assays showed that certain derivatives could inhibit viral replication in cell lines infected with Dengue virus (DENV) and other RNA viruses.

CompoundEC50 (μM)Virus Type
This compound0.96DENV
Related Compound A0.35HCV
Related Compound B0.21TMV

Anticancer Activity

In addition to antiviral effects, this compound has shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast Cancer)5.0ROS Induction
HeLa (Cervical Cancer)7.5Apoptosis Activation

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Viral Inhibition : A study published in MDPI reported that derivatives of pyridine compounds, including this compound, exhibited potent inhibition against DENV with an EC50 value of 0.96 μM, indicating its potential as an antiviral agent .
  • Cancer Cell Line Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis at concentrations lower than those required for non-cancerous cells .

The proposed mechanism of action for this compound includes:

  • Inhibition of Viral Replication : The compound may disrupt viral RNA synthesis or assembly.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways by increasing ROS levels and modulating Bcl-2 family proteins.

Properties

IUPAC Name

2-(2-trimethylsilylethynyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVCGGQBMJGLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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